Cas no 38077-53-1 (3,3-Dimethylcyclohexyl tosylate)

3,3-Dimethylcyclohexyl tosylate 化学的及び物理的性質
名前と識別子
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- 3,3-dimethylcyclohexyl tosylate
- RPCJDHOUYYNKOP-UHFFFAOYSA-N
- EN300-7307219
- SCHEMBL2581604
- 3,3-dimethylcyclohexyl 4-methylbenzene-1-sulfonate
- 3,3-Dimethylcyclohexyl 4-methylbenzenesulfonate
- 38077-53-1
- 3,3-Dimethylcyclohexyl tosylate
-
- インチ: 1S/C15H22O3S/c1-12-6-8-14(9-7-12)19(16,17)18-13-5-4-10-15(2,3)11-13/h6-9,13H,4-5,10-11H2,1-3H3
- InChIKey: RPCJDHOUYYNKOP-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CCCC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 282.12896573g/mol
- どういたいしつりょう: 282.12896573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 51.8Ų
3,3-Dimethylcyclohexyl tosylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7307219-10.0g |
3,3-dimethylcyclohexyl 4-methylbenzene-1-sulfonate |
38077-53-1 | 10g |
$3191.0 | 2023-05-30 | ||
Enamine | EN300-7307219-5.0g |
3,3-dimethylcyclohexyl 4-methylbenzene-1-sulfonate |
38077-53-1 | 5g |
$2152.0 | 2023-05-30 | ||
Enamine | EN300-7307219-0.5g |
3,3-dimethylcyclohexyl 4-methylbenzene-1-sulfonate |
38077-53-1 | 0.5g |
$713.0 | 2023-05-30 | ||
Enamine | EN300-7307219-0.1g |
3,3-dimethylcyclohexyl 4-methylbenzene-1-sulfonate |
38077-53-1 | 0.1g |
$653.0 | 2023-05-30 | ||
Enamine | EN300-7307219-2.5g |
3,3-dimethylcyclohexyl 4-methylbenzene-1-sulfonate |
38077-53-1 | 2.5g |
$1454.0 | 2023-05-30 | ||
Enamine | EN300-7307219-0.25g |
3,3-dimethylcyclohexyl 4-methylbenzene-1-sulfonate |
38077-53-1 | 0.25g |
$683.0 | 2023-05-30 | ||
Enamine | EN300-7307219-1.0g |
3,3-dimethylcyclohexyl 4-methylbenzene-1-sulfonate |
38077-53-1 | 1g |
$743.0 | 2023-05-30 | ||
Enamine | EN300-7307219-0.05g |
3,3-dimethylcyclohexyl 4-methylbenzene-1-sulfonate |
38077-53-1 | 0.05g |
$624.0 | 2023-05-30 |
3,3-Dimethylcyclohexyl tosylate 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
3,3-Dimethylcyclohexyl tosylateに関する追加情報
Professional Introduction to Compound with CAS No. 38077-53-1 and Product Name: 3,3-Dimethylcyclohexyl tosylate
The compound with the CAS number 38077-53-1 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. The product name, 3,3-Dimethylcyclohexyl tosylate, refers to a specific derivative of cyclohexane that has been modified with a tosylate (p-toluenesulfonate) group. This modification imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug development.
3,3-Dimethylcyclohexyl tosylate is particularly notable for its role in the synthesis of complex organic molecules. The presence of the tosylate group enhances the electrophilicity of the compound, facilitating its use in nucleophilic substitution reactions. This property is particularly useful in the construction of heterocyclic compounds, which are prevalent in many biologically active molecules. The rigid structure of the 3,3-Dimethylcyclohexyl moiety provides stability to the molecule, while the tosylate group allows for controlled modifications at specific positions.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 3,3-Dimethylcyclohexyl tosylate serve as crucial building blocks in this endeavor. For instance, researchers have explored its utility in the synthesis of protease inhibitors, which are essential for treating conditions such as HIV and cancer. The ability to precisely modify the structure of these inhibitors using 3,3-Dimethylcyclohexyl tosylate derivatives has led to significant advancements in drug design.
Moreover, the compound has found applications in the field of medicinal chemistry for the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are often targeted in cancer therapy. The synthesis of potent and selective kinase inhibitors requires sophisticated intermediates like 3,3-Dimethylcyclohexyl tosylate, which can be tailored to interact specifically with target proteins. Recent studies have demonstrated its effectiveness in generating inhibitors that exhibit high binding affinity and selectivity.
The versatility of 3,3-Dimethylcyclohexyl tosylate extends beyond pharmaceutical applications. It is also utilized in agrochemical research for the development of novel pesticides and herbicides. The structural features of this compound allow for the creation of derivatives that can interact with biological targets in plants and pests, offering new solutions for crop protection. This underscores its importance not only in human health but also in agricultural science.
From a synthetic chemistry perspective, 3,3-Dimethylcyclohexyl tosylate is valued for its ease of functionalization. The tosylate group can be readily displaced by various nucleophiles under controlled conditions, enabling the construction of diverse molecular architectures. This flexibility has been leveraged in multi-step syntheses where precise control over reaction outcomes is essential. The compound's stability under a range of reaction conditions further enhances its appeal as a synthetic intermediate.
Recent advancements in computational chemistry have also highlighted the significance of 3,3-Dimethylcyclohexyl tosylate in drug discovery workflows. Molecular modeling studies have shown that derivatives of this compound can effectively modulate protein-protein interactions, which are critical for many biological processes. By understanding how these interactions are influenced by structural modifications, researchers can design molecules with enhanced therapeutic potential.
The environmental impact of chemical compounds is another area where 3,3-Dimethylcyclohexyl tosylate has been scrutinized. Efforts are underway to develop synthetic routes that minimize waste and reduce energy consumption without compromising yield or purity. Green chemistry principles are being applied to optimize processes involving this compound, ensuring that it aligns with sustainable practices.
In conclusion, 3,3-Dimethylcyclohexyl tosylate (CAS No. 38077-53-1) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers striving to develop innovative solutions for complex challenges. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an increasingly vital role in advancing scientific knowledge and improving human health.
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